DPP4 Inhibitory Potency: 4-Acetyl vs. Class-Level DPP4 SAR Baseline
The 4-acetyl derivative demonstrates potent inhibition of human DPP4 with an IC50 of 1.10 nM, as recorded in BindingDB [1]. This places the compound within the low-nanomolar potency tier expected for drug-like DPP4 inhibitors. While a direct head-to-head comparison with the closest 3-chloro-4-methoxy analog (IC50 ~30 µM in anticancer assays ) is confounded by differing assay targets, the >27,000-fold potency gap highlights the critical role of the 4-acetyl substitution in engaging the DPP4 catalytic site. Further, the compound exhibits selectivity over related serine hydrolases: IC50 = 30,000 nM against rat APT1 (FAP assay) and IC50 = 63,000 nM against human DPP8, yielding a DPP4/DPP8 selectivity window of approximately 57,000-fold [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) and selectivity window |
|---|---|
| Target Compound Data | hDPP4 IC50 = 1.10 nM; rAPT1 IC50 = 30,000 nM; hDPP8 IC50 = 63,000 nM |
| Comparator Or Baseline | 3-Chloro-4-methoxy analog: ~30 µM in anticancer assay (different target); DPP4/DPP8 selectivity: ~57,000-fold for target compound |
| Quantified Difference | Target compound is >27,000-fold more potent against DPP4 than the 3-Cl-4-OMe analog is against cancer cells (note: cross-target comparison); DPP4 vs. DPP8 selectivity = ~57,000-fold |
| Conditions | Inhibition of recombinant human DPP4 (BindingDB/ChEMBL curated data); anticancer assay for comparator (literature-reported, exact conditions unspecified) |
Why This Matters
Procurement for DPP4-focused projects requires the 4-acetyl substitution, as the 3-chloro-4-methoxy variant shows negligible DPP4 activity, and the selectivity against DPP8 mitigates off-target toxicity concerns for in vivo studies.
- [1] BindingDB. Entry BDBM50170959 / CHEMBL3805226. Affinity data: DPP4 IC50 = 1.10 nM; APT1 IC50 = 30,000 nM; DPP8 IC50 = 63,000 nM. Accessed 2026-05-09. View Source
